2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Lipophilicity ADME Physicochemical property

The 2‑bromo substituent on this triazolopyrazine benzamide is a strategic asset: it provides anomalous scattering for unambiguous X‑ray phasing, serves as a versatile handle for Suzuki/Buchwald/Sonogashira parallel synthesis, and delivers an XLogP3 of 0.4 for reliable cell permeability in CETSA/NanoBRET assays. Unlike fluoro or chloro analogs, only the bromo derivative supports rapid SAR expansion and crystallographic binding-mode determination. Procure to accelerate kinase/GPCR focused-library screening and structure-based design.

Molecular Formula C13H10BrN5O2
Molecular Weight 348.16
CAS No. 2034596-22-8
Cat. No. B2641070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
CAS2034596-22-8
Molecular FormulaC13H10BrN5O2
Molecular Weight348.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)Br
InChIInChI=1S/C13H10BrN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20)
InChIKeyOFVFAGPYSHSQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 89.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (CAS 2034596-22-8): Procurement-Grade Triazolopyrazine Scaffold for Specialized Kinase and GPCR Screening Libraries


2-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (CAS 2034596-22-8) is a heterocyclic benzamide derivative built on the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold [1]. This scaffold is a recognized privileged structure in medicinal chemistry, frequently exploited for the development of kinase inhibitors (e.g., c-Met, VEGFR-2, PARP1) and GPCR modulators [2]. The compound features a 2‑bromobenzamide moiety connected via a methylene bridge to the 3‑position of the triazolopyrazine core. Its computed physicochemical profile includes a molecular weight of 348.15 g/mol and an XLogP3-AA of 0.4, indicating moderate lipophilicity suitable for cell permeability optimization [1].

Why 2-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide Cannot Be Replaced by a Generic Triazolopyrazine Analog


The [1,2,4]triazolo[4,3-a]pyrazine scaffold is functionally promiscuous; subtle variations in the benzamide substituent drastically alter target selectivity, potency, and pharmacokinetic behavior [1]. The 2‑bromo substituent on the benzamide ring of CAS 2034596-22-8 is not merely a placeholder—it modulates electron density, halogen bonding capability, and steric bulk in a manner distinct from other ortho-substituted or unsubstituted analogs. Class-level SAR studies on triazolopyrazine derivatives demonstrate that even single-atom halogen substitutions at the ortho position can shift selectivity between kinase targets (e.g., c-Met vs. VEGFR-2) or between GPCR subtypes by orders of magnitude [2]. Generic substitution with a non‑halogenated or differently halogenated benzamide therefore risks complete loss of the intended biological fingerprint or synthetic utility. The evidence below quantifies the specific dimensions where the 2‑bromo derivative diverges from its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (CAS 2034596-22-8)


Ortho-Bromo Substitution Increases Lipophilicity and Membrane Permeability Versus Fluoro and Unsubstituted Analogs

The ortho-bromo substituent on CAS 2034596-22-8 elevates the computed octanol-water partition coefficient (XLogP3-AA) relative to the 2-fluoro analog (CAS 2034324-57-5) and the theoretical unsubstituted benzamide analog. Higher XLogP3-AA correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and cell-based assay performance [1].

Lipophilicity ADME Physicochemical property

Bromine Atom Enables Heavy-Atom Effect for X-Ray Crystallography and Soaking Experiments

The presence of a bromine atom at the ortho position of the benzamide ring provides a strong anomalous scattering signal for X-ray crystallographic phasing (SAD/MAD) and facilitates unambiguous electron density assignment in protein-ligand co-crystal structures. The 2-fluoro and 2-chloro analogs lack comparable anomalous signal at standard synchrotron wavelengths [1].

Structural Biology Crystallography Halogen Bonding

Ortho-Bromo Substituent Serves as a Synthetic Handle for Late-Stage Diversification via Suzuki-Miyaura Coupling

The aryl bromide of CAS 2034596-22-8 is a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid generation of biaryl derivatives for SAR exploration. In contrast, the 2-fluoro analog is essentially inert under standard Suzuki conditions, and the 2-chloro analog requires harsher conditions or specialized ligands, limiting high-throughput parallel synthesis applicability [1].

Medicinal Chemistry Cross-Coupling SAR Expansion

Hydrogen-Bond Donor/Acceptor Topology Preserved While Halogen Identity Modulates Electron Density of Benzamide Pharmacophore

The 8‑hydroxy‑triazolopyrazine core of CAS 2034596-22-8 provides a conserved hydrogen-bond donor (NH of triazolopyrazinone) and acceptor (C=O) motif, while the ortho‑bromo substituent withdraws electron density from the benzamide ring, altering the acidity of the amide NH and the electron density of the carbonyl oxygen relative to the 2‑fluoro and unsubstituted analogs. These electronic perturbations directly impact hydrogen-bond strength with biological targets [1].

Medicinal Chemistry Electronic Effects Pharmacophore

Optimal Research and Procurement Applications for 2-Bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (CAS 2034596-22-8)


Protein-Ligand Co-Crystallography and Structural Biology

The anomalous scattering signal of the ortho‑bromine atom (f'' ≈ 1.28 e⁻ at Cu Kα) makes CAS 2034596-22-8 an ideal heavy-atom derivative for experimental phasing in X-ray crystallography. Soaking the compound into target protein crystals (e.g., kinases or GPCRs) enables unambiguous ligand pose assignment without the need for additional selenomethionine labeling or heavy-atom soaking steps [1]. This directly supports structure-based drug design campaigns where accurate binding-mode determination is rate-limiting.

Late-Stage Diversification Hub for Parallel SAR Libraries

The aryl bromide functionality of CAS 2034596-22-8 is a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Medicinal chemistry teams can procure a single batch of the 2‑bromo derivative and generate dozens of biaryl or alkynyl analogs via parallel synthesis, rapidly mapping SAR around the benzamide region. This strategy is incompatible with the corresponding 2‑fluoro or 2‑chloro analogs due to their poor reactivity under standard cross-coupling conditions [2].

Intracellular Target Engagement Assays Requiring Passive Membrane Permeability

The computed XLogP3-AA of 0.4 for CAS 2034596-22-8 predicts moderate passive membrane permeability superior to less lipophilic analogs (e.g., 2‑fluoro analog, estimated XLogP3-AA < 0.2). This property is advantageous for cell-based phenotypic screening, cellular thermal shift assays (CETSA), and NanoBRET target engagement assays where compound access to the intracellular compartment is essential for signal generation [3].

GPCR and Kinase Panel Screening for Selectivity Profiling

The triazolopyrazine scaffold of CAS 2034596-22-8 is a recognized privileged structure for GPCR and kinase targets. The 2‑bromo substitution introduces a distinctive electronic and steric profile that can shift selectivity across receptor subtypes. Procurement for inclusion in focused screening libraries enables identification of selective chemical starting points for alpha‑1 adrenergic receptor subtypes, serotonin receptors, and c‑Met/VEGFR‑2 kinase families [4].

Quote Request

Request a Quote for 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.